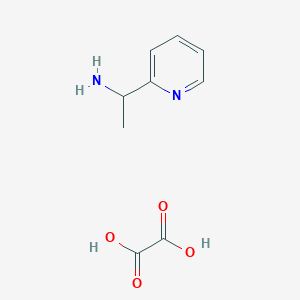

1-Pyridin-2-yl-ethylamine oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxalic acid;1-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.C2H2O4/c1-6(8)7-4-2-3-5-9-7;3-1(4)2(5)6/h2-6H,8H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXOHIUBCQVGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Pyridin-2-yl-ethylamine and its Oxalate Salt

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, heterocyclic amines are indispensable structural motifs. Among these, 1-Pyridin-2-yl-ethylamine stands out as a critical chiral building block, pivotal to the development of a wide array of functional molecules. Its unique structure, featuring a pyridine ring linked to a chiral ethylamine side chain, provides a scaffold for significant interactions with biological systems.[1] This guide offers a comprehensive technical overview of 1-Pyridin-2-yl-ethylamine and its commonly used oxalate salt derivative, tailored for researchers and professionals in drug discovery, agrochemical synthesis, and materials science. We will delve into its chemical identity, synthesis protocols, key applications, and essential safety protocols, providing a holistic understanding of this valuable compound.

While the free base form is a liquid, the oxalate salt offers the practical advantages of being a stable, crystalline solid, which simplifies handling, purification, and storage in a laboratory setting. This guide will clearly distinguish between the free base and its oxalate salt, providing specific data for each where applicable.

Compound Identification and Physicochemical Properties

Accurate identification is paramount in chemical synthesis. 1-Pyridin-2-yl-ethylamine refers to the free base, while its oxalate salt is an acid-base adduct with oxalic acid. The distinct properties of each form are summarized below.

Molecular Structures

The fundamental structure is the chiral amine, which forms an ionic salt with oxalic acid.

Physicochemical Data Summary

The following table consolidates the key properties for both the free base amine and its oxalate salt, facilitating direct comparison.

| Property | 1-Pyridin-2-yl-ethylamine (Free Base) | 1-Pyridin-2-yl-ethylamine Oxalate (Salt) |

| Synonyms | 2-(1-Aminoethyl)pyridine, 1-(2-Pyridyl)ethylamine | - |

| CAS Number | 42088-91-5[1][2] | 1197232-85-1 (Note: CAS 42088-91-5 is also sometimes used) |

| Molecular Formula | C₇H₁₀N₂[2] | C₉H₁₂N₂O₄[3] |

| Molecular Weight | 122.17 g/mol [2] | 212.20 g/mol [3] |

| Appearance | Colorless to light brown liquid[1] | Solid |

| Boiling Point | 197-201 °C[2] | Not applicable (decomposes) |

| Density | 1.002 g/mL at 25 °C[2] | Not applicable |

| Storage Conditions | 2–8 °C, under inert gas (Air Sensitive)[2] | Room temperature, dry conditions |

| pKa (Predicted) | 9.05 ± 0.39[2] | Not applicable |

Synthesis and Experimental Protocols

The synthesis of this compound is a two-step process: first, the synthesis of the free base amine, followed by its conversion to the oxalate salt. The most efficient and widely adopted laboratory-scale synthesis for the free base is the reductive amination of 2-acetylpyridine.

Synthesis of 1-Pyridin-2-yl-ethylamine (Free Base)

Reductive amination is a robust method for forming amines from carbonyl compounds.[4] In this case, 2-acetylpyridine is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. This approach is often preferred over older methods due to its high efficiency and selectivity.[5]

Protocol: Preparation of the Oxalate Salt

The conversion of the free base to its oxalate salt is a straightforward acid-base precipitation reaction. The rationale for this step is to produce a stable, crystalline solid from a liquid amine, which facilitates purification by recrystallization and simplifies weighing and handling.

Materials:

-

1-Pyridin-2-yl-ethylamine (free base)

-

Anhydrous oxalic acid

-

Anhydrous Isopropanol (IPA) or Ethanol

-

Diethyl ether (optional, as an anti-solvent)

Step-by-Step Methodology:

-

Dissolution of Amine: In a clean, dry Erlenmeyer flask, dissolve the 1-Pyridin-2-yl-ethylamine free base in approximately 5 volumes of anhydrous isopropanol (e.g., 10 g of amine in 50 mL of IPA).

-

Preparation of Oxalic Acid Solution: In a separate flask, prepare a saturated solution of anhydrous oxalic acid by dissolving a stoichiometric equivalent (1 eq) in a minimal amount of warm anhydrous isopropanol.

-

Salt Formation: While stirring the amine solution, add the oxalic acid solution dropwise. A white precipitate of the oxalate salt should begin to form immediately.[6][7]

-

Complete Precipitation: If precipitation is slow or incomplete, the flask can be placed in an ice bath or a small amount of a non-polar anti-solvent like diethyl ether can be added to reduce the salt's solubility and drive precipitation.[6]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake with a small amount of cold isopropanol or diethyl ether to remove any unreacted starting materials. Dry the resulting white solid under vacuum to yield pure this compound.

Applications in Research and Development

The utility of 1-Pyridin-2-yl-ethylamine is rooted in its dual functionality: the nucleophilic amine group and the metal-coordinating pyridine ring. This combination makes it a highly sought-after intermediate.

-

Pharmaceutical Development: The compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Its chiral nature is particularly valuable for creating stereospecific drugs, with research highlighting its use in developing agents that target neurological disorders.[1]

-

Agrochemical Formulations: It serves as a foundational structure in the creation of novel pesticides and herbicides, where the pyridine moiety can play a role in the molecule's mode of action.[1]

-

Coordination Chemistry and Catalysis: The pyridine nitrogen and the ethylamine group can act as a bidentate ligand, coordinating with metal centers to form stable complexes. This property is leveraged in the development of catalysts and advanced materials.[1]

Safety and Handling

Proper handling of 1-Pyridin-2-yl-ethylamine and its oxalate salt is crucial. The primary hazards are associated with the amine functionality and the toxicity of oxalate. The free base is classified as corrosive and toxic.

GHS Hazard Information (for the closely related free base):

-

Pictograms: GHS05 (Corrosion), GHS06 (Acute Toxicity)

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8]

-

Engineering Controls: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.

-

Handling: Avoid contact with skin, eyes, and clothing. The free base is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[2]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Conclusion

1-Pyridin-2-yl-ethylamine, particularly in its stable oxalate salt form, is a high-value chemical intermediate with significant applications across multiple scientific disciplines. Its straightforward synthesis from readily available precursors and its versatile chemical functionality ensure its continued relevance in the pursuit of novel pharmaceuticals, advanced agrochemicals, and innovative materials. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its safe and effective utilization in research and development.

References

-

entropy51. (2009, July 25). Forming oxalte salts of amines. Sciencemadness.org. [Link]

-

Gwon, H., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. ACS Publications. [Link]

-

PrepChem. (n.d.). Synthesis of oxalate salt. Retrieved January 20, 2026, from [Link]

-

ChemBK. (2024, April 9). 1-Pyridin-2-Yl-Ethylamine. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

ACS Green Chemistry Institute. (n.d.). Reductive Amination. Pharmaceutical Roundtable. Retrieved January 20, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 5,6-dimethoxy-2-methyl-3-[2-(4-phenylhydroxymethylpiperidyl)-ethyl]indole oxalate. Retrieved January 20, 2026, from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved January 20, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 42088-91-5 CAS MSDS (1-PYRIDIN-2-YL-ETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sciencemadness.org [sciencemadness.org]

- 7. prepchem.com [prepchem.com]

- 8. chembk.com [chembk.com]

Introduction: Strategic Importance of 1-Pyridin-2-yl-ethylamine and its Oxalate Salt

An In-depth Technical Guide to the Synthesis and Purification of 1-Pyridin-2-yl-ethylamine Oxalate

Prepared for Researchers, Scientists, and Drug Development Professionals

1-Pyridin-2-yl-ethylamine is a crucial chiral building block in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring and a primary amine on a chiral center, makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, and as a ligand in coordination chemistry.[1][2] The free base is typically a liquid that is susceptible to air oxidation and difficult to purify via standard techniques like distillation due to its high boiling point.[3][4]

Conversion to a crystalline salt, such as the oxalate, is a standard and highly effective strategy to overcome these challenges. The formation of this compound facilitates purification through recrystallization, leading to a stable, weighable, and easily handled solid with high purity. This guide provides a comprehensive, field-proven methodology for the synthesis of the amine via reductive amination and its subsequent purification as the oxalate salt.

Part 1: Synthesis of the Free Base via Reductive Amination

The most common and efficient laboratory-scale synthesis of 1-Pyridin-2-yl-ethylamine is the reductive amination of 2-acetylpyridine.[5][6] This one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.

Causality of Method Selection: Why Reductive Amination?

Reductive amination is preferred over methods like direct alkylation due to its high selectivity and milder reaction conditions, which helps avoid the common problem of multiple alkylations.[7] The Leuckart reaction, another alternative using formic acid or its derivatives, is also effective but can require higher temperatures and may lead to more byproducts.[8][9][10] The chosen method employs sodium borohydride, a readily available and selective reducing agent that efficiently reduces the imine intermediate without significantly reducing the starting ketone under controlled conditions.[11][12]

Reaction Mechanism: A Two-Step Cascade

The process occurs in a single pot but follows a distinct two-step mechanistic pathway.

-

Imine Formation: 2-Acetylpyridine reacts with an ammonia source (e.g., ammonium acetate) to form a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding imine. This is an equilibrium process.

-

Reduction: A hydride reducing agent, such as sodium borohydride (NaBH₄), is introduced. The hydride selectively attacks the electrophilic carbon of the imine, reducing it to the final primary amine.

Caption: Reductive Amination Workflow.

Experimental Protocol: Synthesis of 1-Pyridin-2-yl-ethylamine

This protocol is designed for a laboratory setting and emphasizes safety and efficiency.

Reagents & Materials:

| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |

| 2-Acetylpyridine | 121.14 | 12.1 g | 0.1 | 1.0 |

| Ammonium Acetate | 77.08 | 38.5 g | 0.5 | 5.0 |

| Methanol (MeOH) | 32.04 | 150 mL | - | - |

| Sodium Borohydride | 37.83 | 5.7 g | 0.15 | 1.5 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | - |

| Saturated NaCl (brine) | - | 50 mL | - | - |

| Anhydrous Na₂SO₄ | 142.04 | ~10 g | - | - |

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylpyridine (12.1 g, 0.1 mol), ammonium acetate (38.5 g, 0.5 mol), and methanol (150 mL).

-

Imine Formation: Heat the mixture to reflux (approximately 65°C) and stir for 2 hours. The use of a large excess of the ammonia source helps drive the equilibrium towards the formation of the imine.

-

Reduction Step: Cool the reaction mixture to 0-5°C using an ice bath. Slowly add sodium borohydride (5.7 g, 0.15 mol) in small portions over 30-45 minutes. Causality Note: Portion-wise addition at low temperature is critical to control the exothermic reaction and prevent the reduction of the unreacted starting ketone.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

-

Work-up:

-

Carefully quench the reaction by slowly adding 50 mL of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add 100 mL of dichloromethane (DCM) to the remaining aqueous residue and transfer to a separatory funnel.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with saturated NaCl solution (brine) to remove residual water and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-Pyridin-2-yl-ethylamine as an oil. The product at this stage is typically used directly for salt formation without further purification.

-

Part 2: Oxalate Salt Formation and Purification

The conversion of the crude amine oil into a solid oxalate salt is a pivotal step that serves as both a purification and stabilization technique. Oxalic acid is a di-carboxylic acid that readily forms stable, crystalline salts with amines.[13]

Self-Validating Protocol: Purification via Recrystallization

The success of this procedure is validated by the formation of a crystalline solid, which is then purified by recrystallization to a constant melting point.

Caption: Workflow for Oxalate Salt Formation and Purification.

Experimental Protocol:

-

Salt Formation:

-

Dissolve the crude 1-Pyridin-2-yl-ethylamine oil (assuming ~0.1 mol theoretical yield) in 100 mL of ethanol.

-

In a separate beaker, dissolve anhydrous oxalic acid (9.0 g, 0.1 mol) in 100 mL of warm ethanol. Note: Use of a 1:1 molar ratio is crucial for the formation of the mono-oxalate salt.[14]

-

Slowly add the oxalic acid solution to the stirring amine solution at room temperature. A voluminous white precipitate should form.[15]

-

Continue stirring for 1 hour at room temperature, then cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid precipitate by vacuum filtration, washing the cake with a small amount of cold ethanol (2 x 20 mL).

-

-

Recrystallization for Final Purification:

-

Transfer the crude oxalate salt to a clean flask.

-

Add a minimal amount of a hot solvent mixture (e.g., 9:1 ethanol/water) until the solid just dissolves. The addition of a small amount of water increases the polarity of the solvent, which can aid in dissolving the salt at high temperatures while ensuring it crystallizes upon cooling.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce complete crystallization.

-

Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

-

Part 3: Characterization and Quality Control

The identity and purity of the final product must be confirmed through analytical methods.

Physicochemical Properties:

| Property | Description | Source |

| Molecular Formula | C₉H₁₂N₂O₄ (Oxalate Salt) | - |

| Molecular Weight | 212.20 g/mol (Oxalate Salt) | - |

| Appearance | White to off-white crystalline solid | [15] |

| Melting Point | ~152-154 °C (literature values can vary) | [15] |

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the pyridyl protons, the methine (CH) proton adjacent to the nitrogen, and the methyl (CH₃) protons. The integration of these peaks should correspond to the structure.

-

IR (Infrared) Spectroscopy: Key signals include N-H stretches for the ammonium salt, C=O stretches from the oxalate, and aromatic C-H and C=N stretches from the pyridine ring.

-

Mass Spectrometry (MS): ESI-MS in positive mode should show a peak for the free base cation at m/z = 123.1 [M+H]⁺.

Part 4: Safety and Handling

Adherence to strict safety protocols is mandatory.

-

2-Acetylpyridine: Harmful if swallowed. Handle in a chemical fume hood.

-

Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle away from ignition sources.

-

Oxalic Acid: Toxic and corrosive.[16][17] Harmful if swallowed or in contact with skin.[18][19] Causes severe eye damage.[20] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[17] Handle in a well-ventilated area or fume hood.

-

Solvents (Methanol, Ethanol, DCM): Flammable and/or volatile. Use in a well-ventilated fume hood and avoid open flames.

Conclusion

This guide details a robust and reliable method for the synthesis and purification of this compound. The reductive amination of 2-acetylpyridine provides an efficient route to the amine, while its conversion to the oxalate salt offers a superior method for purification and stabilization, yielding a high-purity crystalline solid suitable for advanced applications in pharmaceutical and chemical development. The protocols are designed to be self-validating, ensuring that researchers can confidently produce this key synthetic intermediate.

References

-

PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. Retrieved from [Link][16]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link][5]

-

PrepChem.com. (n.d.). Synthesis of oxalate salt. Retrieved from [Link][15]

-

Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved from [Link][14]

-

Reddit. (n.d.). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link][11]

-

Rhianna Kozinski. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ChemEd Xchange. Retrieved from [Link][6]

-

Chemistry LibreTexts. (2023). The Leuckart Reaction. Retrieved from [Link][8]

-

New Jersey Department of Health. (n.d.). Oxalic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link][21]

-

Ontario Beekeepers' Association. (n.d.). OXALIC ACID SAFETY SHEET. Retrieved from [Link][17]

-

MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link][9]

-

Ecolab. (n.d.). SAFETY DATA SHEET OXALIC ACID. Retrieved from [Link][19]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link][7]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link][12]

-

International Labour Organization. (n.d.). OXALIC ACID. Retrieved from [Link][20]

-

TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link][2]

-

Scribd. (n.d.). Studies On The Leuckart Reaction. Retrieved from [Link][10]

-

ChemBK. (n.d.). 1-Pyridin-2-Yl-Ethylamine. Retrieved from [Link][3]

-

YouTube. (2021). Enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. Retrieved from [Link][22]

-

ACS Publications. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Retrieved from [Link][23][24]

-

Google Patents. (n.d.). US20180029994A1 - Process for the preparation of intermediates useful in the synthesis of eluxadoline. Retrieved from [25]

-

ResearchGate. (n.d.). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Retrieved from [Link][13]

-

Google Patents. (n.d.). US2857424A - Preparation of oxalic acid salts of phenylene diamines. Retrieved from [26]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tsijournals.com [tsijournals.com]

- 3. chembk.com [chembk.com]

- 4. 1-PYRIDIN-2-YL-ETHYLAMINE | 42088-91-5 [chemicalbook.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. gctlc.org [gctlc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. scribd.com [scribd.com]

- 11. reddit.com [reddit.com]

- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. prepchem.com [prepchem.com]

- 16. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. ontariobee.com [ontariobee.com]

- 18. camachem.com [camachem.com]

- 19. assets.pim.ecolab.com [assets.pim.ecolab.com]

- 20. OXALIC ACID [training.itcilo.org]

- 21. nj.gov [nj.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. US20180029994A1 - Process for the preparation of intermediates useful in the synthesis of eluxadoline - Google Patents [patents.google.com]

- 26. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 1-Pyridin-2-yl-ethylamine Oxalate in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Pyridin-2-yl-ethylamine oxalate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic media. This document moves beyond a simple data sheet, offering insights into the underlying physicochemical principles that govern solubility and providing detailed, field-proven methodologies for its empirical determination.

Introduction: The Importance of Solubility in Pharmaceutical Sciences

Solubility is a critical physicochemical parameter in the development of active pharmaceutical ingredients (APIs). It directly influences bioavailability, formulation strategies, and the design of purification processes. For salt forms of APIs, such as this compound, understanding their solubility profile across a range of solvents is paramount for successful preclinical and clinical development. Low aqueous solubility can lead to poor absorption and erratic bioavailability, while solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for in vitro screening.[1][2][3]

1-Pyridin-2-yl-ethylamine is a versatile building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[4] Its conversion to an oxalate salt is a common strategy to improve its handling, stability, and, in some cases, to modulate its solubility. This guide will delve into the factors governing the solubility of this specific salt and provide robust protocols for its measurement.

Physicochemical Properties of Constituent Moieties

The solubility of a salt is intrinsically linked to the properties of its constituent acid and base. A thorough understanding of these precursors is essential for predicting the salt's behavior.

1-Pyridin-2-yl-ethylamine (Free Base)

1-(Pyridin-2-yl)ethan-1-amine is a colorless to light yellow liquid at room temperature.[4][5] Its chemical structure features a pyridine ring, which imparts some aromatic character, and a primary amine group, which is a key site for hydrogen bonding and protonation.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | [4][6] |

| Molecular Weight | 122.17 g/mol | [4][6] |

| Appearance | Colorless to light brown liquid | [4] |

| Boiling Point | 197-201 °C | [7] |

| pKa (Predicted) | 9.05 ± 0.39 | [7] |

The free base is generally described as being soluble in most organic solvents, such as ethanol, ether, and dichloromethane.[5] This is attributed to the molecule's overall moderate polarity and its ability to act as a hydrogen bond acceptor (via the pyridine nitrogen) and donor (via the amine group).

Oxalic Acid

Oxalic acid is a dicarboxylic acid that exists as a white, crystalline solid.[8][9][10] It is a strong organic acid and a good chelating agent.[8][9][11]

| Property | Value | Source |

| Molecular Formula | C₂H₂O₄ (anhydrous) | [9] |

| Molecular Weight | 90.03 g/mol (anhydrous) | [9] |

| Appearance | White crystalline solid | [8][11] |

| Melting Point | 101-102 °C (dihydrate) | [11] |

| Solubility | Soluble in water, alcohol, and ether | [9][10] |

The presence of two carboxylic acid groups makes oxalic acid highly polar and capable of extensive hydrogen bonding.[9][10] Its solubility in polar solvents like water and alcohols is high.

Theoretical Considerations for the Solubility of this compound

The formation of an oxalate salt from 1-Pyridin-2-yl-ethylamine involves an acid-base reaction, where the primary amine is protonated by oxalic acid. The resulting salt is an ionic compound, and its solubility is governed by the interplay of several factors:

-

Lattice Energy: This is the energy required to break apart the ionic crystal lattice of the salt. A higher lattice energy generally leads to lower solubility.

-

Solvation Energy: This is the energy released when the individual ions are solvated by the solvent molecules. A higher solvation energy promotes solubility.

-

Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent play a crucial role. Polar, protic solvents are generally better at solvating ions.

Based on these principles, we can make some qualitative predictions about the solubility of this compound:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are expected to be good solvents for this salt. They can effectively solvate both the protonated amine cation and the oxalate anion through hydrogen bonding and ion-dipole interactions. However, the presence of the relatively nonpolar pyridine ring may limit very high solubility compared to inorganic salts.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have high dielectric constants and can solvate cations well. However, their ability to solvate anions (like oxalate) is reduced compared to protic solvents. Moderate solubility is expected.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents are poor at solvating ions, and therefore, the solubility of the salt is expected to be very low in these media.[12]

The following diagram illustrates the logical flow for predicting the solubility of an amine salt.

Caption: Predictive workflow for amine salt solubility.

Experimental Determination of Solubility

In the absence of published data, experimental determination is the gold standard for accurately assessing a compound's solubility.[13][14] Two common methods employed in pharmaceutical research are the determination of kinetic and thermodynamic solubility.

Kinetic Solubility Measurement

Kinetic solubility is a high-throughput method often used in early drug discovery to rank compounds.[1] It measures the concentration of a compound in solution after a short incubation period, starting from a concentrated stock solution (typically in DMSO).[2][15]

Protocol for Kinetic Solubility Determination:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the chosen organic solvent to create a range of concentrations (e.g., from 200 µM down to 1 µM).

-

Incubation: Allow the plate to incubate at a controlled temperature (e.g., 25 °C) for a fixed period (e.g., 2 hours) with gentle shaking.[15]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).[16]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

The following diagram outlines the workflow for kinetic solubility determination.

Caption: Workflow for kinetic solubility measurement.

Thermodynamic (Equilibrium) Solubility Measurement

Thermodynamic solubility is the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.[17][18] It is a more accurate and fundamental measure of solubility, often determined using the shake-flask method.[17]

Protocol for Thermodynamic Solubility Determination:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.[16][14]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-resistant filter (e.g., PTFE).

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate. This is typically done using a validated analytical method such as HPLC-UV or LC-MS/MS.[16][18] A calibration curve with known concentrations of the compound in the same solvent must be prepared for accurate quantification.

-

Data Reporting: The thermodynamic solubility is reported in units such as mg/mL or µg/mL.

The following diagram illustrates the shake-flask method for determining thermodynamic solubility.

Caption: Thermodynamic solubility determination workflow.

Summary and Recommendations

For drug development professionals requiring precise solubility data, it is imperative to perform empirical measurements. The detailed protocols for both kinetic and thermodynamic solubility provided in this guide offer robust and validated approaches for generating this critical information. It is recommended to perform thermodynamic solubility measurements for lead optimization and pre-formulation studies, while kinetic solubility assays are well-suited for high-throughput screening of compound libraries.

References

-

askIITians. (2018, May 22). Physical and chemical properties of oxalic acids.how they react with elements. Retrieved from [Link]

-

Turito. (2022, August 10). Oxalic Acid - Structure, Properties, Uses. Retrieved from [Link]

-

Aakash Educational Services Limited. Oxalic Acid - Definition, Formula, Structure & Preparation - Chemistry. Retrieved from [Link]

-

Sparks, A. (2025, July 21). Understanding Oxalic Acid Extra Pure: Properties, Applications, And Safety. Westlab. Retrieved from [Link]

-

Oasis Chemical Materials Trading. (2024, June 24). All You Need to Know About Oxalic Acid. Retrieved from [Link]

-

Karatza, D., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5035-5046. [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286. [Link]

-

Creative Bioarray. Aqueous Solubility Assays. Retrieved from [Link]

-

Karatza, D., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. PubChem Compound Database. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-Pyridin-2-Yl-Ethylamine. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Shah, V. P., et al. (2018). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 107(1), 47-53. [Link]

-

Luebbert, C., et al. (2017). Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. Crystals, 7(10), 301. [Link]

-

Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233. [Link]

-

Sciencemadness.org. (2009, July 25). Forming oxalte salts of amines. Retrieved from [Link]

-

Florida A&M University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

-

Dressman, J., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-40. [Link]

-

Evotec. Thermodynamic Solubility Assay. Retrieved from [Link]

-

Khan, I., et al. (2017). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. Journal of Chemical & Engineering Data, 62(11), 3746-3755. [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-1-Pyridin-2-yl-ethylamine. PubChem Compound Database. Retrieved from [Link]

-

Mudalip, S. K. A., et al. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. Journal of Chemical & Engineering Data, 58(12), 3357-3364. [Link]

-

Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?. Retrieved from [Link]

-

Tumenta, M. F., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23. [Link]

Sources

- 1. charnwooddiscovery.com [charnwooddiscovery.com]

- 2. enamine.net [enamine.net]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-PYRIDIN-2-YL-ETHYLAMINE | 42088-91-5 [chemicalbook.com]

- 8. Physical and chemical properties of oxalic acids.how they react with - askIITians [askiitians.com]

- 9. Oxalic Acid - Structure, Properties, Uses | Turito [turito.com]

- 10. Oxalic Acid - Definition, Formula, Structure & Preparation - Chemistry - Aakash | AESL [aakash.ac.in]

- 11. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. evotec.com [evotec.com]

Spectroscopic Characterization of 1-Pyridin-2-yl-ethylamine Oxalate: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize 1-Pyridin-2-yl-ethylamine oxalate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the structural confirmation and purity assessment of this compound.

Introduction: The Significance of Spectroscopic Analysis

This compound (C₉H₁₂N₂O₄, Molar Mass: 212.2 g/mol ) is a salt formed from the basic amine, 1-Pyridin-2-yl-ethylamine, and the dicarboxylic acid, oxalic acid. The parent amine is a versatile building block in the synthesis of pharmaceuticals and other biologically active molecules.[1] Spectroscopic analysis is paramount to confirm the successful formation of the salt, verify its structure, and identify any potential impurities. This guide will detail the expected spectroscopic data and provide the rationale behind the interpretation, grounded in fundamental chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for a comprehensive characterization.

Theoretical Basis and Experimental Considerations

The formation of the oxalate salt involves an acid-base reaction where the basic nitrogen atoms of 1-pyridin-2-yl-ethylamine are protonated by oxalic acid. This protonation significantly influences the chemical environment of the nearby protons and carbon atoms, leading to predictable shifts in the NMR spectra compared to the free base.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy [2][3][4]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (e.g., -NH₃⁺). DMSO-d₆ is often preferred for amine salts as it allows for the observation of N-H protons.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Acquire the spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

For ¹H NMR, standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts for this compound, with a comparison to the free base. The downfield shift of the pyridinyl and ethylamine protons is a direct consequence of the electron-withdrawing effect of the protonated nitrogen atoms.

| Proton Assignment | Structure | Predicted Chemical Shift (δ, ppm) in Oxalate Salt | Rationale for Shift |

| Pyridinyl H-6 | NCH | ~8.5 - 8.7 | Significant downfield shift due to protonation of the pyridine nitrogen. |

| Pyridinyl H-3, H-4, H-5 | ArCH | ~7.5 - 8.2 | Downfield shift due to the electron-withdrawing effect of the pyridinium cation. |

| Methine CH | CH-NH₃⁺ | ~4.5 - 4.8 | Downfield shift due to the adjacent positively charged ammonium group. |

| Methyl CH₃ | CH₃ | ~1.6 - 1.8 | Slight downfield shift due to the influence of the nearby ammonium group. |

| Ammonium NH₃⁺ | NH₃⁺ | Broad signal, ~7.0 - 9.0 | Exchangeable protons, chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will also show downfield shifts for the carbon atoms upon salt formation.

| Carbon Assignment | Structure | Predicted Chemical Shift (δ, ppm) in Oxalate Salt | Rationale for Shift |

| Pyridinyl C-2 | NC-CH | ~155 - 160 | Downfield shift due to protonation of the adjacent nitrogen. |

| Pyridinyl C-6 | NCH | ~148 - 152 | Downfield shift due to protonation of the pyridine nitrogen. |

| Pyridinyl C-3, C-4, C-5 | ArCH | ~125 - 140 | Downfield shift due to the electron-withdrawing nature of the pyridinium ring. |

| Methine CH | CH-NH₃⁺ | ~55 - 60 | Downfield shift due to the attached ammonium group. |

| Methyl CH₃ | CH₃ | ~20 - 25 | Minor shift compared to the free base. |

| Oxalate C=O | COO⁻ | ~160 - 165 | Characteristic chemical shift for carboxylate carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, IR spectroscopy is particularly useful for confirming the presence of the ammonium and carboxylate groups, which are hallmarks of the salt's formation.

Theoretical Basis and Experimental Considerations

The conversion of the amine to an ammonium salt and the carboxylic acid to a carboxylate results in distinct changes in the IR spectrum. The characteristic N-H stretching vibrations of the primary amine are replaced by the broader N-H stretching of the ammonium ion. Similarly, the C=O stretching of the carboxylic acid is replaced by the asymmetric and symmetric stretching vibrations of the carboxylate anion.

Experimental Protocol: FT-IR Spectroscopy [5][6][7]

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (Thin Solid Film Method): [5]

-

Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

-

-

Data Acquisition:

-

Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty spectrometer to subtract atmospheric CO₂ and H₂O absorptions.

-

Diagram: IR Spectroscopy Experimental Workflow

Caption: Workflow for FT-IR spectroscopic analysis.

Predicted IR Absorption Bands

The following table summarizes the key expected IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch | Ammonium (-NH₃⁺) | 3200 - 2800 | Broad, strong absorption, often with multiple sub-peaks. |

| C-H Stretch (Aromatic) | Pyridinium Ring | 3100 - 3000 | Medium to weak, sharp peaks. |

| C-H Stretch (Aliphatic) | Ethyl Group | 3000 - 2850 | Medium, sharp peaks. |

| C=O Asymmetric Stretch | Carboxylate (-COO⁻) | 1650 - 1550 | Strong, broad absorption.[8] |

| N-H Bend | Ammonium (-NH₃⁺) | 1600 - 1500 | Medium, broad absorption. |

| C=C, C=N Stretch | Pyridinium Ring | 1600 - 1450 | Medium to strong, sharp peaks. |

| C=O Symmetric Stretch | Carboxylate (-COO⁻) | 1450 - 1350 | Strong, broad absorption.[8] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS can be used to confirm the molecular weight of the cationic component (1-Pyridin-2-yl-ethylammonium) and to study its fragmentation pattern.

Theoretical Basis and Experimental Considerations

In the mass spectrometer, the oxalate salt will dissociate, and the cationic portion, [C₇H₁₁N₂]⁺, will be detected. The oxalate anion is generally not observed in positive ion mode. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of compound, as it minimizes fragmentation and allows for the observation of the molecular ion.

Experimental Protocol: Mass Spectrometry [9][10][11]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile.

-

A small amount of a volatile acid (e.g., formic acid) may be added to the solvent to promote protonation, although the sample is already a salt.

-

Ensure the sample is free of non-volatile salts, which can interfere with the analysis.[10][12]

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Use electrospray ionization (ESI) in positive ion mode.

-

Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-500).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation and analyze the resulting daughter ions.[11]

-

Diagram: Mass Spectrometry Experimental Workflow

Caption: Workflow for Mass Spectrometric analysis.

Predicted Mass Spectrum Data

The mass spectrum is expected to show a prominent peak corresponding to the protonated free base, 1-Pyridin-2-yl-ethylamine.

| Ion | Formula | Predicted m/z | Notes |

| [M+H]⁺ | [C₇H₁₁N₂]⁺ | 123.09 | This corresponds to the protonated form of the free amine, which is the cationic part of the salt. |

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion at m/z 123.09 would likely involve the loss of ammonia (NH₃) or cleavage of the ethyl side chain, providing further structural confirmation.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, provides a robust framework for its structural elucidation and quality control. The predicted spectral data, based on established chemical principles, serve as a reliable guide for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is essential for advancing research and development in the pharmaceutical and chemical sciences.

References

-

IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 20, 2026, from [Link]

-

Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility. (n.d.). Retrieved January 20, 2026, from [Link]

- G. A. Bull, A. G. James, and S. G. Davies, "Simple protocol for NMR analysis of the enantiomeric purity of primary amines," Nature Protocols, vol. 3, no. 2, pp. 210-214, 2008.

-

Sample preparation for FT-IR. (n.d.). Retrieved January 20, 2026, from [Link]

- Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2008).

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

-

Experiment 3: Fourier Transform Infrared Spectroscopy Objectives. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008).

-

IR Spectrum Acquisition - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 20, 2026, from [Link]

-

IR Infrared Absorption Bands of Carboxylate. (2017, September 29). 911Metallurgist. Retrieved from [Link]

-

7: FT-IR Spectroscopy (Experiment). (2025, January 7). Chemistry LibreTexts. Retrieved from [Link]

-

Sample Preparation | Harvard Center for Mass Spectrometry. (n.d.). Retrieved January 20, 2026, from [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10). National Institutes of Health. Retrieved from [Link]

-

What to do if there is salt in the sample before mass spectrometry? (n.d.). BiotechPack. Retrieved January 20, 2026, from [Link]

-

Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 20, 2026, from [Link]

- Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021). Current Chemistry Letters, 10(3), 255-260.

-

1-(Pyridin-2-yl)ethan-1-amine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

WebSpectra - Problems in NMR and IR Spectroscopy. (2000, June 22). UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10). YouTube. Retrieved from [Link]

- Synthesis and crystal structure of a bench-stable pyridinium ketene hemiaminal: 1-(1-eth-oxy-ethen-yl)-2-[meth-yl(phen-yl)amino]-pyridin-1-ium tri-fluoro-methane-sulfonate. (2023).

- Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. (2023). Molecules, 28(14), 5485.

- Synthesis, structure, spectra and redox chemistry of iron(III) complexes of tridentate pyridyl and benzimidazolyl ligands. (1996). Journal of the Chemical Society, Dalton Transactions, (13), 2519-2525.

-

2-(2-Aminoethyl)pyridine - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. scribd.com [scribd.com]

- 8. file.chemscene.com [file.chemscene.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What to do if there is salt in the sample before mass spectrometry? [en.biotech-pack.com]

Racemic "1-Pyridin-2-yl-ethylamine" vs. its oxalate salt

An In-depth Technical Guide to Racemic 1-Pyridin-2-yl-ethylamine and its Oxalate Salt

This guide provides a detailed comparative analysis of racemic 1-pyridin-2-yl-ethylamine in its freebase form and as its oxalate salt. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the physicochemical properties, strategic advantages of salt formation, and comprehensive experimental protocols for synthesis and characterization.

Introduction: A Versatile Chiral Building Block

1-Pyridin-2-yl-ethylamine is a chiral primary amine that serves as a crucial intermediate and building block in a multitude of synthetic applications.[1] Its structure, featuring a pyridine ring and a chiral ethylamine side chain, makes it a valuable synthon for creating more complex molecules, particularly in the development of pharmaceuticals targeting neurological disorders and in the formulation of agrochemicals.[1][2][3]

As with many amine-containing active pharmaceutical ingredients (APIs) and intermediates, the compound is often utilized either as a freebase or as a salt. The choice between these forms is a critical decision in the development process, profoundly impacting the substance's physical and chemical properties, handling characteristics, and even its biological performance. This guide focuses on the comparison between the racemic freebase, a liquid at room temperature, and its solid oxalate salt, elucidating the scientific rationale and practical considerations for selecting the optimal form for research and development.

Section 1: Comparative Physicochemical Properties

The conversion of the freebase amine to its oxalate salt is an acid-base reaction that results in the formation of an ionic compound. This fundamental change from a neutral molecule to a salt dramatically alters the substance's intermolecular forces, leading to significant differences in its physical properties. Amines, being basic, react with acids to form the corresponding ammonium salts.[4] These salts are crystalline substances, a characteristic that is often advantageous in pharmaceutical development.[5]

The primary motivation for this conversion is often to transform a liquid or low-melting-point oil into a stable, crystalline solid. This transition facilitates easier handling, purification, and formulation.[6]

Table 1: Physicochemical Data of 1-Pyridin-2-yl-ethylamine vs. its Oxalate Salt

| Property | Racemic 1-Pyridin-2-yl-ethylamine (Freebase) | 1-Pyridin-2-yl-ethylamine Oxalate | Rationale for Change |

| CAS Number | 42088-91-5[7][8] | Not specified, derived from freebase | The salt is a distinct chemical entity. |

| Molecular Formula | C₇H₁₀N₂[7][9] | C₉H₁₂N₂O₄ (assuming a 1:1 salt)[10] | Addition of oxalic acid (C₂H₂O₄). |

| Molecular Weight | 122.17 g/mol [8][9][11] | 212.20 g/mol (assuming a 1:1 salt)[10] | Additive weight of oxalic acid. |

| Appearance | Colorless to light yellow/brown liquid[7][12] | Crystalline solid | Ionic bonding leads to an ordered crystal lattice. |

| Boiling Point | ~193-201 °C[7][12] | Not Applicable (decomposes upon heating) | Strong ionic forces prevent boiling before decomposition. |

| Melting Point | -25 °C[7] | Significantly higher than the freebase | Stronger intermolecular ionic forces require more energy to overcome. |

| Density | ~1.002 g/mL at 25 °C[9][12] | Higher than the freebase (solid state) | Crystalline solids are typically more densely packed than liquids. |

| Solubility | Soluble in most organic solvents.[7] Some water solubility due to hydrogen bonding.[13] | Generally more soluble in water and polar solvents; less soluble in nonpolar organic solvents. | The ionic nature of the salt enhances its interaction with polar solvents like water.[5][14] |

| Hygroscopicity | Moderate; can absorb atmospheric moisture. | Potentially lower, but dependent on crystalline form. | Crystalline solids often present a more stable, less hygroscopic surface than amorphous liquids or oils.[15] |

| Stability | Air sensitive; susceptible to oxidation.[12] | Generally more stable to air and oxidation. | The lone pair on the nitrogen, a site for oxidation, is protonated and involved in ionic bonding. |

Section 2: Strategic Rationale for Salt Formation

The decision to convert a freebase amine into a salt is a strategic one in chemical and pharmaceutical development, driven by the need to optimize the compound's properties for a specific application.

-

Improved Handling and Purification: The most immediate advantage is the conversion of a liquid into a crystalline solid. Solids are easier to weigh, transfer, and store than liquids. Furthermore, crystallization is a powerful purification technique. The formation of the oxalate salt allows for the removal of impurities that remain in the mother liquor, yielding a product of high purity.

-

Enhanced Stability: The freebase amine, with its available lone pair of electrons on the nitrogen atom, is susceptible to atmospheric oxidation, which can lead to degradation and the formation of impurities over time. In the oxalate salt, this lone pair is protonated, rendering the molecule significantly less prone to oxidative degradation and increasing its shelf life.[6]

-

Modified Solubility and Bioavailability: Salt formation is a well-established method to modify the solubility of a drug substance.[16][17] For APIs, converting a poorly water-soluble freebase into a more soluble salt can dramatically improve its dissolution rate and, consequently, its bioavailability upon administration.[14][16] While 1-pyridin-2-yl-ethylamine is an intermediate, this principle is paramount in drug design. The oxalate salt's increased polarity enhances its solubility in aqueous media.

-

Control of Polymorphism: The crystalline nature of salts allows for the study and control of polymorphism—the ability of a substance to exist in multiple crystal forms. Different polymorphs can have different stabilities, dissolution rates, and mechanical properties. Identifying and controlling the polymorphic form is a critical aspect of drug development.

Section 3: Experimental Protocols

The following protocols are presented with the Senior Application Scientist's insights to explain the causality behind key steps, ensuring a reproducible and self-validating workflow.

Workflow Overview: Synthesis and Characterization

Caption: Overall workflow from synthesis to comparative analysis.

Protocol 3.1: Synthesis of Racemic 1-Pyridin-2-yl-ethylamine (Freebase)

This protocol describes a common laboratory-scale synthesis via reductive amination of 2-acetylpyridine.

Materials:

-

2-Acetylpyridine

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylpyridine (1.0 eq) and ammonium acetate (~10 eq) in methanol.

-

Scientist's Note: Ammonium acetate serves as the ammonia source for the in-situ formation of the imine intermediate. A large excess is used to drive the equilibrium towards imine formation.

-

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (1.5 - 2.0 eq) portion-wise over 15-20 minutes.

-

Causality: NaBH₃CN is a mild reducing agent that selectively reduces the imine intermediate in the presence of the ketone starting material. Slow addition at low temperature controls the reaction rate and minimizes side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup - Quenching: Carefully quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Workup - Extraction: Dilute the aqueous residue with DCM and transfer to a separatory funnel. Add saturated NaHCO₃ solution to basify the mixture (pH > 9). Extract the aqueous layer three times with DCM.

-

Rationale: Basification ensures the amine product is in its neutral, freebase form, which is soluble in the organic solvent (DCM).

-

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude racemic 1-pyridin-2-yl-ethylamine as an oil.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Protocol 3.2: Preparation of this compound

This protocol details the conversion of the freebase amine to its crystalline oxalate salt.

Materials:

-

Racemic 1-Pyridin-2-yl-ethylamine (from Protocol 3.1)

-

Oxalic acid (dihydrate or anhydrous, 1.0 eq)

-

Ethanol (EtOH) or Isopropanol (IPA)

Procedure:

-

Dissolution: Dissolve the purified 1-pyridin-2-yl-ethylamine (1.0 eq) in a minimal amount of warm ethanol in an Erlenmeyer flask.

-

Acid Addition: In a separate flask, dissolve oxalic acid (1.0 eq) in warm ethanol. Add this solution dropwise to the stirring amine solution.

-

Scientist's Note: A 1:1 stoichiometric ratio is typically used. The reaction is exothermic. A precipitate will likely form immediately upon addition.

-

-

Crystallization: Gently heat the mixture until the solid redissolves completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

-

Causality: The principle of crystallization relies on the lower solubility of the salt at colder temperatures. Slow cooling promotes the formation of larger, more well-defined crystals, which are typically higher in purity.

-

-

Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.

-

Rationale: Using a cold solvent minimizes the loss of the desired product, as the salt is less soluble in cold ethanol.

-

-

Drying: Dry the crystals under vacuum to a constant weight.

Chemical Transformation: Amine to Salt

Caption: Acid-base reaction forming the oxalate salt.

Protocol 3.3: Comparative Analytical Characterization

This protocol outlines key analytical techniques to confirm the identity and purity of both the freebase and its salt, providing a self-validating system.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Analyze the freebase as a thin film on a salt plate. Analyze the oxalate salt as a KBr pellet or using an ATR accessory.

-

Expected Results (Freebase): Look for characteristic sharp N-H stretching bands for a primary amine at ~3300-3400 cm⁻¹.

-

Expected Results (Oxalate Salt): The sharp N-H stretches will disappear and be replaced by a very broad and strong N-H⁺ stretching band for the ammonium ion, typically centered around 3000 cm⁻¹.[14] Additionally, look for strong C=O stretching bands from the oxalate counter-ion.

-

Trustworthiness: This spectral shift provides definitive evidence of proton transfer and successful salt formation.[14]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR):

-

Sample Preparation: Dissolve samples in a suitable deuterated solvent (e.g., CDCl₃ for the freebase, DMSO-d₆ for the salt).

-

Expected Results (Freebase): The spectrum will show distinct signals for the aromatic pyridine protons, the methine (CH) proton, the methyl (CH₃) protons, and a broad singlet for the amine (NH₂) protons which may exchange with solvent.

-

Expected Results (Oxalate Salt): The chemical shifts of the protons adjacent to the nitrogen (the methine CH and the NH₃⁺ protons) will shift downfield due to the deshielding effect of the positive charge. The NH₃⁺ protons will appear as a broad signal at a much lower field.

-

Trustworthiness: The downfield shift of alpha-protons is a reliable indicator of ammonium ion formation. Integration of the ¹H NMR spectrum can also help confirm the 1:1 stoichiometry of the amine to the oxalate.

3. High-Performance Liquid Chromatography (HPLC):

-

Method: Use a reverse-phase C18 column with a mobile phase gradient of water (with 0.1% TFA or formic acid) and acetonitrile.

-

Purpose: To assess the purity of both the freebase and the salt. The freebase and the protonated amine will have very similar retention times as they exist as the protonated form in the acidic mobile phase. This method is excellent for detecting non-amine impurities.

-

Trustworthiness: Purity assessment by HPLC (e.g., >99% peak area) validates the effectiveness of the synthesis and purification protocols.

Analytical Workflow Diagram

Caption: Workflow for analytical validation of the products.

Section 4: A Note on Chirality and Resolution

It is critical to recognize that 1-pyridin-2-yl-ethylamine is a chiral molecule, and the synthesis described produces a racemic mixture (an equal mixture of both enantiomers).[18] In pharmaceutical applications, it is often the case that only one enantiomer (the eutomer) is responsible for the desired biological activity, while the other (the distomer) may be inactive or contribute to undesirable side effects.

Therefore, a common subsequent step in development is chiral resolution.[19][20] This can be achieved by forming diastereomeric salts using a chiral acid (like L-tartaric acid). The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired enantiomer can then be liberated from its salt by treatment with a base.

Conclusion

The selection between racemic 1-pyridin-2-yl-ethylamine and its oxalate salt is dictated by the specific requirements of the intended application. The freebase, a liquid, is a direct product of synthesis but poses challenges in handling, purification, and long-term stability. The conversion to the crystalline oxalate salt provides a robust solution to these challenges, yielding a stable, solid material that is easy to purify and handle. This guide provides the foundational knowledge and practical protocols for researchers to make informed decisions and to confidently synthesize, purify, and characterize both forms of this versatile chemical intermediate.

References

- 1-Pyridin-2-Yl-Ethylamine - ChemBK. (2024-04-09). Vertex AI Search.

- 1-PYRIDIN-2-YL-ETHYLAMINE | 42088-91-5 - ChemicalBook. (2025-09-25). Vertex AI Search.

- Amine salts - Oxford Reference. Vertex AI Search.

- Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019-09-01). Vertex AI Search.

- Amine - Wikipedia. Vertex AI Search.

- 1-Pyridin-2-yl-ethylamine - Chem-Impex. Vertex AI Search.

- Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide - ResearchG

- 42088-91-5 1-PYRIDIN-2-YL-ETHYLAMINE C7H10N2, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem. Vertex AI Search.

- 1-Pyridin-2-yl-ethylamine | 42088-91-5 - J&K Scientific LLC. Vertex AI Search.

- 42088-91-5(1-PYRIDIN-2-YL-ETHYLAMINE) Product Description - ChemicalBook. Vertex AI Search.

- 1-(Pyridin-2-yl)ethan-1-amine - PubChem. Vertex AI Search.

- CAS 42088-91-5 | 1-Pyridin-2-YL-ethylamine - Synblock. Vertex AI Search.

- 23.1: Properties of amines - Chemistry LibreTexts. (2024-11-07). Vertex AI Search.

- CN108409731B - Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate - Google P

- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider

- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR. Vertex AI Search.

- Synthesising Complex Chiral Amines Through Resolution-Racemis

- Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC - PubMed Central. (2025-05-20). Vertex AI Search.

- (12) United States Patent - Googleapis.com. (2011-02-03). Vertex AI Search.

- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. Vertex AI Search.

- This compound | SCBT - Santa Cruz Biotechnology. Vertex AI Search.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Vertex AI Search.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amine - Wikipedia [en.wikipedia.org]

- 5. oxfordreference.com [oxfordreference.com]

- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. CAS 42088-91-5 | 1-Pyridin-2-YL-ethylamine - Synblock [synblock.com]

- 9. guidechem.com [guidechem.com]

- 10. scbt.com [scbt.com]

- 11. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 42088-91-5 CAS MSDS (1-PYRIDIN-2-YL-ETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. jocpr.com [jocpr.com]

- 16. researchgate.net [researchgate.net]

- 17. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1-PYRIDIN-2-YL-ETHYLAMINE | 42088-91-5 [chemicalbook.com]

- 19. CN108409731B - Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate - Google Patents [patents.google.com]

- 20. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Navigating the Procurement and Application of 1-Pyridin-2-yl-ethylamine Oxalate for Advanced Research

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern chemical synthesis and pharmaceutical development, the strategic selection of building blocks is paramount to the success of a research program. 1-Pyridin-2-yl-ethylamine oxalate has emerged as a versatile reagent and a critical intermediate in the synthesis of a wide array of complex molecules. This guide provides an in-depth overview of its commercial availability, quality specifications, safe handling protocols, and diverse applications in research, empowering scientists to effectively integrate this compound into their synthetic workflows.

Introduction to this compound

This compound is the salt form of the parent amine, 1-pyridin-2-yl-ethylamine. The introduction of oxalic acid serves to create a stable, crystalline solid that is often easier to handle and store compared to the free base, which is a liquid. This compound is a chiral molecule, and its enantiomers are of significant interest in asymmetric synthesis and the development of stereospecific pharmaceuticals.

Chemical Structure:

Caption: Chemical structure of 1-Pyridin-2-yl-ethylamine and Oxalic Acid.

Commercial Availability and Supplier Landscape

This compound is available from a range of chemical suppliers who cater to the research and development sector. It is important to distinguish between the free base (CAS No. 42088-91-5) and the oxalate salt (CAS No. 1197232-85-1), as they may be listed under separate product numbers. The following table provides a comparative overview of representative suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 1-(pyridin-2-yl)ethan-1-amine; oxalic acid | 1197232-85-1 | ≥95% | Custom |

| AChemBlock | 1-(pyridin-2-yl)ethan-1-amine; oxalic acid 95% | 1197232-85-1 | 95% | 1g, 5g, 10g |

| CymitQuimica | This compound | 1197232-85-1 | Not specified | 1g, 5g, 10g |

| Chem-Impex | 1-Pyridin-2-yl-ethylamine | 42088-91-5 | ≥95% (NMR) | 1g, 5g, 25g |

| ChemicalBook | 1-PYRIDIN-2-YL-ETHYLAMINE | 42088-91-5 | Not specified | Various |

Procurement Workflow:

Caption: A typical workflow for procuring research chemicals.

Quality Specifications and Analytical Characterization

For any research application, particularly in drug development, the purity and identity of starting materials are of utmost importance. Reputable suppliers will provide a Certificate of Analysis (CoA) with the product, detailing the results of quality control testing.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

-

High-Performance Liquid Chromatography (HPLC): This technique is employed to determine the purity of the compound by separating it from any impurities.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

-

Elemental Analysis: This analysis determines the percentage of carbon, hydrogen, and nitrogen, which should correspond to the chemical formula.

When evaluating a supplier, researchers should ensure that the provided analytical data is comprehensive and meets the requirements of their intended application.

Safe Handling and Storage Protocols

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Note: It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical. In the absence of a dedicated SDS for the oxalate salt, a thorough risk assessment should be conducted based on the hazards of the individual components.

Applications in Research and Development

1-Pyridin-2-yl-ethylamine and its derivatives are valuable building blocks in several areas of chemical research, most notably in medicinal chemistry and asymmetric synthesis.[1][2]

5.1. Pharmaceutical Synthesis:

The pyridine-ethylamine motif is a key structural component in a variety of biologically active molecules. This is due to the ability of the pyridine nitrogen to engage in hydrogen bonding and the overall scaffold's capacity to be readily functionalized.[3][4]

-

Neurological Disorders: The parent amine is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1]

-

Enantiomerically Pure Drugs: The chiral nature of this compound makes it a valuable precursor for the synthesis of enantiomerically pure drugs, which is critical for improving efficacy and reducing side effects.[2]

5.2. Asymmetric Catalysis: